4-[2-(2-Chlorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-Chlorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a trifluoromethyl pyridinyl group, and a piperazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Chlorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Acylation: The initial step involves the acylation of 2-chlorophenylacetic acid with an appropriate acylating agent to form the corresponding acyl chloride.
Coupling Reaction: The acyl chloride is then coupled with 2-(trifluoromethyl)pyridine under suitable conditions to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization with piperazine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Chlorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[2-(2-Chlorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(2-Chlorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-[2-(2-Chlorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazine: A structurally similar compound with a piperazine core instead of piperazinone.
2-(2-Chlorophenyl)-1-(2-trifluoromethylpyridin-4-yl)ethanone: Another related compound with a simpler structure.
Uniqueness
4-[2-(2-Chlorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[2-(2-chlorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3O2/c19-14-4-2-1-3-12(14)9-16(26)24-7-8-25(17(27)11-24)13-5-6-23-15(10-13)18(20,21)22/h1-6,10H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYZENDCOBETIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CC=CC=C2Cl)C3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.